methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate
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Overview
Description
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound with a unique structure that includes a quinazoline core
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, they have shown notable anti-cancer effects by effectively inhibiting tubulin . Tubulin inhibition disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tubulin affects the cell cycle, particularly the mitotic phase, leading to cell death . Similarly, inhibition of Hsp90 can disrupt protein folding and degrade client proteins, affecting multiple signaling pathways .
Result of Action
The result of the compound’s action can vary depending on the target and the biochemical pathway affected. For instance, if the compound inhibits tubulin, it can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 6-methyl-4-phenyl-2-aminobenzylamine under acidic conditions to form the quinazoline core. This intermediate is then esterified with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a combination of neuroprotective and anti-inflammatory activities, making it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-17-11-12-21-20(13-17)25(18-9-7-6-8-10-18)29(16-24(30)33-4)27(28-21)19-14-22(31-2)26(34-5)23(15-19)32-3/h6-15,25H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNORYKAJBUHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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